REACTION_CXSMILES
|
[C:1]1([OH:13])[CH:12]=[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH3:11])[CH:5]=[C:3]([OH:4])[CH:2]=1.C(N)CC.[CH3:18][C:19](=[CH:21][CH2:22][CH2:23][C:24](=[CH:26][CH:27]=O)[CH3:25])[CH3:20]>C1(C)C=CC=CC=1>[CH3:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1[CH:5]=[C:3]([OH:4])[C:2]2[CH:27]=[CH:26][C:24]([CH2:23][CH2:22][CH:21]=[C:19]([CH3:20])[CH3:18])([CH3:25])[O:13][C:1]=2[CH:12]=1
|
Name
|
|
Quantity
|
27.8 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC(O)=CC(CCCCC)=C1)O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
27.8 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)=CCCC(C)=CC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction of 5 g
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
CCCCCC=1C=C(C2=C(C1)OC(C=C2)(C)CCC=C(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |